

BVT-3498: A Preclinical Overview of a Selective 11 β -HSD1 Inhibitor

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Compound of Interest

Compound Name: BVT-3498

Cat. No.: B606433

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BVT-3498, also known as AMG-311, is a selective inhibitor of the enzyme 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). Developed by Biovitrum in collaboration with Amgen, this compound was investigated as a potential therapeutic agent for type 2 diabetes. The primary mechanism of action of **BVT-3498** is the inhibition of the conversion of inactive cortisone to active cortisol, particularly in metabolic tissues such as the liver and adipose tissue. By reducing local cortisol concentrations, **BVT-3498** was hypothesized to improve insulin sensitivity and lower blood glucose levels. Although the clinical development of **BVT-3498** was discontinued in 2005, the preclinical data provides valuable insights into the therapeutic potential of selective 11 β -HSD1 inhibition.

Quantitative Preclinical Data

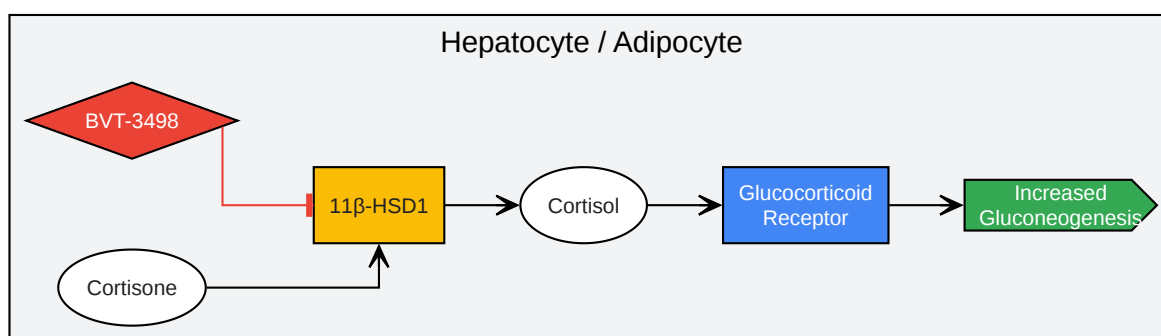
The following tables summarize the in vitro potency and selectivity of arylsulfonamidothiazole analogues, the chemical class to which **BVT-3498** belongs. This data is derived from foundational preclinical studies and is representative of the activity of this class of compounds.

Compound	Target Enzyme	IC50 (nM)	Selectivity vs. 11 β -HSD2
2a	Human 11 β -HSD1	52	>200-fold
2b	Murine 11 β -HSD1	96	>200-fold

Table 1: In Vitro Inhibitory Activity of **BVT-3498** Analogue Compounds[1][2][3]

Signaling Pathway and Mechanism of Action

BVT-3498 targets the 11 β -HSD1 enzyme, which plays a crucial role in the glucocorticoid signaling pathway. The diagram below illustrates the mechanism of action.



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Caption: Mechanism of **BVT-3498** action in target cells.

Experimental Protocols

In Vitro 11 β -HSD1 and 11 β -HSD2 Inhibition Assay

The inhibitory activity of the compounds against human and murine 11 β -HSD1 and 11 β -HSD2 was determined using a scintillation proximity assay (SPA).[2][3]

Enzyme Source: Microsomes from Chinese hamster ovary (CHO) cells stably transfected with the respective human or murine enzyme.

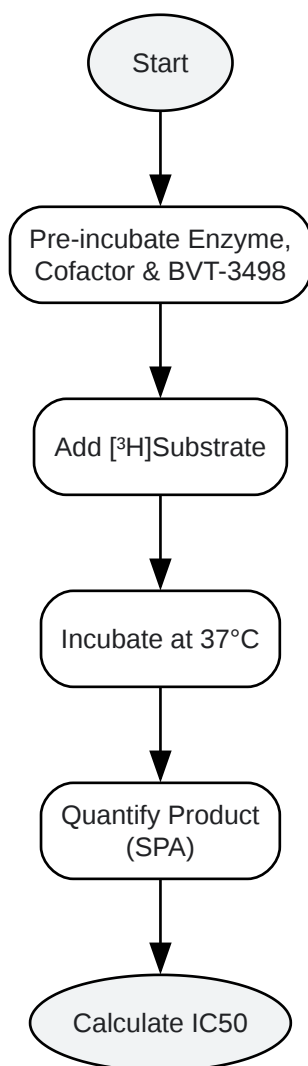
Substrate: [3 H]cortisone for 11 β -HSD1 and [3 H]cortisol for 11 β -HSD2.

Cofactor: NADPH for 11 β -HSD1 and NAD $^+$ for 11 β -HSD2.

Procedure:

- Test compounds were pre-incubated with the enzyme and cofactor in a buffer solution.

- The reaction was initiated by the addition of the radiolabeled substrate.
- The reaction mixture was incubated at 37°C.
- The reaction was terminated, and the amount of product ([³H]cortisol for 11β-HSD1 or [³H]cortisone for 11β-HSD2) was quantified using SPA beads coupled to a specific antibody.
- IC₅₀ values were calculated from the dose-response curves.



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Caption: Workflow for the in vitro 11β-HSD1 inhibition assay.

In Vivo Efficacy in a Diabetic Mouse Model

The in vivo efficacy of the arylsulfonamidothiazole class of compounds was evaluated in a diabetic mouse model.^[2]^[3]

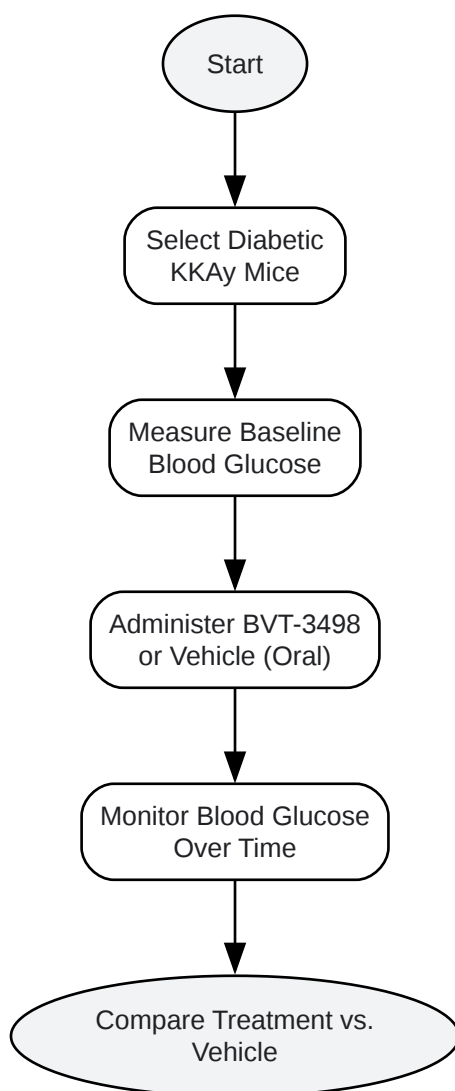
Animal Model: Male KKAy mice, a model of genetic type 2 diabetes.

Treatment: The test compound (e.g., compound 2b) was administered orally.

Parameters Measured: Blood glucose levels.

Procedure:

- Diabetic KKAy mice were fasted prior to the experiment.
- A baseline blood glucose measurement was taken.
- The test compound or vehicle was administered orally.
- Blood glucose levels were monitored at various time points post-administration.
- The effect of the compound on blood glucose was compared to the vehicle control group.



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Caption: Experimental workflow for the in vivo efficacy study.

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- 3. Arylsulfonamidothiazoles as a new class of potential antidiabetic drugs. Discovery of potent and selective inhibitors of the 11 β -hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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